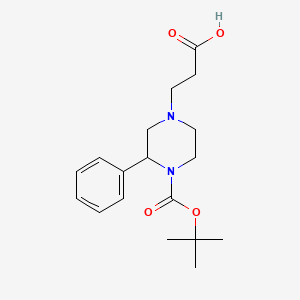

3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H26N2O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-12-11-19(10-9-16(21)22)13-15(20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22) |

InChI Key |

UILBZHUXEOPSNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Biological Activity

3-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)propanoic acid, also known by its CAS number 1260588-66-6, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is CHNO, with a molecular weight of 334.4 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the realm of pharmacology.

Piperazine derivatives, including this compound, have been studied for their ability to interact with various biological targets. These compounds often exhibit activity as:

- Acetylcholinesterase Inhibitors : Some piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's .

- Antioxidants : Research indicates that certain piperazine derivatives can protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function .

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the neuroprotective potential of various piperazine derivatives, demonstrating that some could significantly reduce oxidative damage in neuronal cell lines (SH-SY5Y). The tested compounds showed no significant toxicity at concentrations up to 80 μM, indicating a promising safety profile for further development .

- Inhibition of Enzymatic Activity : Another investigation into piperazine derivatives revealed their ability to inhibit acetylcholinesterase effectively. This inhibition was linked to potential therapeutic effects against Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .

Comparative Biological Activities

The following table summarizes the biological activities reported for this compound compared to other piperazine derivatives:

| Compound Name | Acetylcholinesterase Inhibition | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Piperazine Derivative A | High | No | Moderate |

| Piperazine Derivative B | Low | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.